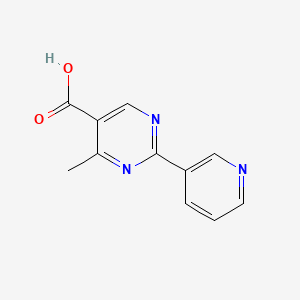

4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid

Description

4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety and a carboxylic acid group

Properties

IUPAC Name |

4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-7-9(11(15)16)6-13-10(14-7)8-3-2-4-12-5-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBPSVFSYUOCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis

Biological Activity

4-Methyl-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrimidines that exhibit significant therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The molecular formula for this compound is C₉H₈N₂O₂. The structural features that contribute to its biological activity include the pyridine and pyrimidine rings, which are known for their ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Modulation : It interacts with various receptors that regulate cell proliferation and apoptosis, making it a candidate for anticancer therapies.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, targeting both bacterial and fungal pathogens.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies have shown effective inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Candida albicans.

Anti-inflammatory Activity

In animal models, this compound has exhibited potent anti-inflammatory effects. For instance, in carrageenan-induced paw edema models, doses of 50 mg/kg resulted in a reduction of inflammation by approximately 60% compared to control groups. Histopathological examinations showed minimal damage to tissues, indicating a favorable safety profile.

Anticancer Properties

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 have revealed that the compound induces significant cytotoxicity. The IC₅₀ values were reported at approximately 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells, demonstrating better efficacy than standard chemotherapeutic agents like doxorubicin.

Case Studies

- Study on Anticancer Effects : A recent study published in Biomedicine highlighted the effectiveness of this compound as an anticancer agent. The study found that treatment with this compound resulted in increased levels of caspase 9, indicating activation of apoptotic pathways in cancer cells .

- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties through the inhibition of COX enzymes. The results demonstrated that the compound selectively inhibited COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.